S-Butylglutathione

概要

説明

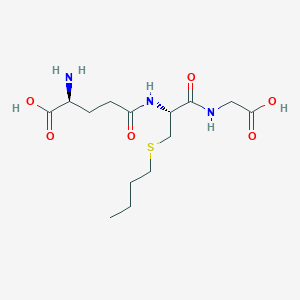

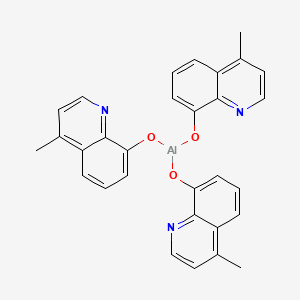

S-Butylglutathione (SBG) is a derivative of glutathione, a tripeptide antioxidant. It has the empirical formula C14H25N3O6S and a molecular weight of 363.43 . The SMILES string for SBG is CCCCSCC(NC(=O)CCC(N)C(O)=O)C(=O)NCC(O)=O .

Molecular Structure Analysis

This compound contains a total of 48 bonds, including 23 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 2 aliphatic carboxylic acids, 2 aliphatic secondary amides, 1 aliphatic primary amine, 2 hydroxyl groups, and 1 sulfide .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 363.43 . It should be stored at a temperature between 2-8°C . More specific physical and chemical properties are not available in the current resources.

科学的研究の応用

Inhibition of Glutathione Synthesis

S-Butylglutathione has been studied for its role in inhibiting glutathione synthesis. Buthionine sulfoximine, a potent analog of methionine sulfoximine, has shown to inhibit gamma-glutamylcysteine synthetase, a key enzyme in glutathione synthesis, more effectively than other sulfoximines. This inhibition plays a crucial role in experimental systems that require the control of glutathione levels (Griffith & Meister, 1979).

Enzymatic Activity and Purification

Research on S-Formylglutathione hydrolase, an enzyme that catalyzes the hydrolysis of S-formylglutathione and S-acetylglutathione, highlighted the enzyme's properties and purification process. This enzyme is crucial in the metabolism of certain glutathione derivatives and plays a role in detoxification processes (Uotila & Koivusalo, 1974).

Protein Purification

The use of this compound in the purification of proteins tagged with glutathione S-transferase has been explored. This compound is effective in eluting GST-tagged proteins from affinity matrices, due to its tight binding to glutathione S-transferase, overcoming issues related to protein dimerization and oligomerization (Vinckier, Chworos & Parsons, 2011).

Antioxidant and Anti-inflammatory Actions

S-Nitrosoglutathione, a derivative of glutathione, has shown promising results in reducing inflammation and oxidative stress in experimental periodontal disease. Its application in hydroxypropylmethylcellulose solutions significantly reduced alveolar bone loss and inflammatory markers, suggesting potential therapeutic applications in periodontal disease treatment (Martins et al., 2016).

Chromatographic Analysis

Studies on chromatographic parameters for glutathione S transferases have utilized this compound inhigh-performance liquid chromatography (HPLC) affinity stationary phases. This research helps in understanding the interactions of glutathione S-transferases with different ligands, providing insights into enzyme-ligand interactions and affinities, which are crucial for biochemical and pharmacological studies (Wheatley, Hughes, Bauer & Schmidt, 1994).

Nitric Oxide (NO) Donor and Metabolism

Research on S-Nitrosoglutathione as a nitric oxide donor revealed its role in stimulating microsomal glutathione S-transferase activity, impacting the metabolism of alkyl nitrites in biological membranes. This study suggests a significant role of microsomal GST in the metabolism of alkyl nitrites, with implications for understanding the metabolic pathways involving nitric oxide and glutathione-related enzymes (Ji, Akerboom & Sies, 1996).

Nitrosation Processes in Biomaterials

Investigations into the kinetics of S-nitrosoglutathione formation in the presence of polymers like dextran have provided insights into the controlled synthesis of nitric oxide-releasing materials. This research is pivotal for the development of biomaterials that can store and release nitric oxide in a controlled manner, which is crucial for various clinical applications (Joslin & Reynolds, 2012).

Affinity Ligand Immobilization

The immobilization of small affinity ligands, such as this compound, on epoxy-activated HPLC stationary phases, has been studied to enhance the efficiency of HPLC-compatible affinity supports. This method aids in the preparation of affinity supports for various analytical and preparative applications in biochemistry and molecular biology (Bauer-Arnaz et al., 1998).

Safety and Hazards

When handling S-Butylglutathione, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the area .

将来の方向性

While specific future directions for S-Butylglutathione are not mentioned in the available resources, the field of drug delivery systems, which could potentially involve compounds like this compound, is rapidly evolving. There’s a growing interest in developing more targeted therapies with less toxicity .

作用機序

Target of Action

S-Butylglutathione is an isoenzyme that belongs to the class of glutathione reductase . It primarily targets the glutathione peroxidase enzyme, which plays a crucial role in the detoxification process . It also targets the glyoxalase enzymes involved in the detoxification of methylglyoxal, a toxic by-product of metabolism .

Biochemical Pathways

This compound is involved in several metabolic pathways. It plays a significant role in the non-enzymatic antioxidant defense system . It also participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes . Furthermore, it is involved in the process of protein S-glutathionylation, a reversible post-translational modification that alters protein structure, activity, subcellular localization, and interaction with small molecules and other proteins .

Pharmacokinetics

Studies on s-acetyl-glutathione, a similar compound, suggest that it is more stable in plasma, is taken up directly by the cells, and later converted to glutathione

Result of Action

The action of this compound results in the conversion of glutathione disulfide (GSSG) to GSH, a process which is important in detoxification reactions . It also results in the detoxification of methylglyoxal, a toxic by-product of metabolism . These actions contribute to the maintenance of cellular redox balance and protection against oxidative stress .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it has high salt tolerance , suggesting that it can function effectively in environments with varying salt concentrations.

生化学分析

Biochemical Properties

S-Butylglutathione plays a crucial role in biochemical reactions, particularly in the detoxification of reactive oxygen species and other harmful compounds. It interacts with enzymes such as glutathione reductase, which catalyzes the conversion of glutathione disulfide (GSSG) to reduced glutathione (GSH). This interaction is essential for maintaining the redox balance within cells . Additionally, this compound interacts with various proteins and biomolecules, forming mixed disulfides that protect cellular components from oxidative damage .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an antioxidant, protecting cells from oxidative stress by neutralizing reactive oxygen species . This compound also modulates cell signaling pathways by interacting with key signaling molecules, thereby influencing gene expression and cellular responses to stress . Furthermore, this compound plays a role in cellular metabolism by participating in detoxification reactions and maintaining the redox state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to reactive oxygen species and other electrophiles, neutralizing them and preventing cellular damage . Additionally, this compound forms mixed disulfides with protein thiols, protecting proteins from oxidative damage and regulating their function . This compound also influences enzyme activity by modulating the redox state of the cell, thereby affecting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its effectiveness in protecting cells from oxidative stress . Long-term studies have also indicated that prolonged exposure to this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and protect against oxidative stress . At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the beneficial effects of this compound are maximized at certain dosages, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glutathione biosynthetic pathway. It interacts with enzymes such as γ-glutamylcysteine synthetase and glutathione synthetase, which are essential for the synthesis of glutathione . Additionally, this compound participates in detoxification reactions by conjugating with electrophiles and facilitating their excretion from the cell . This compound also affects metabolic flux and metabolite levels by modulating the redox state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within cells is influenced by its interactions with specific transporters, which can affect its localization and accumulation in different cellular compartments . These interactions are crucial for maintaining the proper function and activity of this compound within the cell .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules and participates in distinct biochemical pathways within each compartment .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O6S/c1-2-3-6-24-8-10(13(21)16-7-12(19)20)17-11(18)5-4-9(15)14(22)23/h9-10H,2-8,15H2,1H3,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGHOZSELIPKD-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566294 | |

| Record name | L-gamma-Glutamyl-S-butyl-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6803-16-3 | |

| Record name | L-gamma-Glutamyl-S-butyl-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does S-Butylglutathione impact methylmercury efflux from brain capillary endothelial cells?

A1: Research suggests that this compound plays a role in inhibiting methylmercury efflux from brain capillary endothelial cells []. Studies utilizing bovine brain capillary endothelial cells in culture demonstrated that exposure to this compound led to a decreased rate of methylmercury efflux. This suggests that this compound, along with other glutathione S-conjugates, might compete for the same transport mechanism responsible for shuttling methylmercury out of these cells []. This finding offers valuable insights into the potential mechanisms governing methylmercury transport in the brain.

Q2: Does this compound exhibit similar effects on cellular signaling as glutathione itself?

A2: Unlike glutathione, which has been observed to act as an N-methyl-D-aspartate receptor (NMDA) receptor agonist, this compound does not elicit a similar response []. Studies using cultured hippocampal neurons showed that while glutathione induced an increase in cytosolic Ca2+ concentration, indicative of NMDA receptor activation, this compound did not produce this effect []. This suggests that the structural modification of glutathione by the addition of the butyl group alters its interaction with the NMDA receptor, highlighting the importance of specific structural features for receptor activation.

Q3: What is the role of this compound in the metabolism of 1-bromobutane?

A3: this compound appears as an intermediate metabolite in the pathway of 1-bromobutane metabolism in rats []. After administration of 1-bromobutane, rats excrete this compound in their bile, alongside other metabolites like S-butylcysteine and S-butylcysteinylglycine []. This finding suggests a potential detoxification pathway for 1-bromobutane, involving the conjugation of glutathione to the molecule.

Q4: Is this compound transported across the canalicular membrane of liver cells?

A4: While not directly confirmed to be a substrate, this compound exhibits inhibitory effects on the high-affinity glutathione transport system present in the canalicular membrane of liver cells []. Experiments using isolated canalicular vesicles revealed that this compound, along with other glutathione S-conjugates, competitively inhibited the uptake of glutathione []. This suggests that this compound might interact with the transport system, potentially hindering the transport of other substrates, and highlighting the potential role of this system in the biliary excretion of xenobiotics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

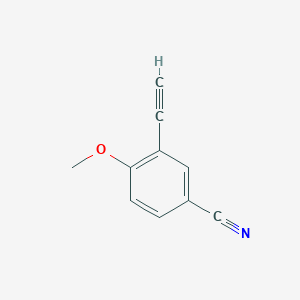

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)